apo-Ipratropium Bromide

Descripción general

Descripción

Apo-Ipratropium Bromide is a quaternary ammonium compound derived from atropine. It is commonly used as an anticholinergic agent to treat respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. The compound works by relaxing the smooth muscles in the airways, making it easier to breathe .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Apo-Ipratropium Bromide is synthesized by treating atropine with isopropyl bromide. The synthesis involves the esterification of tropic acid with tropine to form atropine, which is then reacted with isopropyl bromide to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the same basic principles as the laboratory methods. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

Apo-Ipratropium Bromide primarily undergoes substitution reactions due to its quaternary ammonium structure. It is relatively stable and does not easily undergo oxidation or reduction under normal conditions .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as tropic acid, tropine, and isopropyl bromide. The reactions are typically carried out under controlled conditions to ensure high yield and purity .

Major Products Formed

The major product formed from the synthesis of this compound is the compound itself. By-products may include unreacted starting materials and minor impurities, which are removed during the purification process .

Aplicaciones Científicas De Investigación

Clinical Applications

1. Treatment of Asthma and COPD

- Asthma Management : Ipratropium Bromide is effective in treating asthma, particularly when used as an adjunct therapy with beta-agonists. Studies indicate that it improves lung function and reduces exacerbation rates .

- Chronic Obstructive Pulmonary Disease (COPD) : The compound is FDA-approved for managing bronchospasms associated with COPD, including chronic bronchitis and emphysema. It provides significant benefits in maintaining airway patency and reducing symptoms .

2. Acute Asthma Exacerbations

Ipratropium is often used in emergency settings alongside beta-agonists for acute asthma exacerbations. Research shows that this combination therapy enhances lung function and lowers hospitalization rates .

3. Mechanically Ventilated Patients

In mechanically ventilated patients with acute airflow obstruction, Ipratropium Bromide has been shown to reduce inspiratory resistance and improve respiratory symptoms without significantly altering arterial oxygen or carbon dioxide levels .

4. Nasal Application

Ipratropium nasal spray is approved for symptomatic relief of rhinorrhea associated with the common cold or seasonal allergic rhinitis, although it does not alleviate nasal congestion or sneezing .

Safety and Side Effects

While Ipratropium Bromide is generally well-tolerated, some adverse effects have been reported:

- Common side effects include dry mouth, headache, dizziness, and nausea.

- Serious risks include potential cardiovascular events in patients with pre-existing heart conditions due to its anticholinergic properties .

Efficacy of Ipratropium Bromide in Asthma Management

| Study | Population | Treatment | FEV1 Improvement (mL) | Hospitalization Rate Reduction |

|---|---|---|---|---|

| Lanes et al. | 1064 patients | Albuterol + Ipratropium | 677 at 90 min | 20% lower risk |

| AAFP 1999 | Adults with acute asthma | Albuterol + Ipratropium | 572 at 45 min | 16% lower risk |

Side Effects Profile

| Side Effect | Incidence (%) |

|---|---|

| Dry Mouth | 3.8 |

| Dizziness | 2.4 |

| Coughing | 1.9 |

| Bronchospasm | <1 |

Case Studies

Case Study 1: Combination Therapy in Acute Asthma Exacerbation

A study involving 1,064 adults demonstrated that patients receiving a combination of albuterol and Ipratropium experienced greater improvements in lung function compared to those receiving albuterol alone. The combination therapy resulted in a mean FEV1 improvement of 677 mL at 90 minutes post-treatment .

Case Study 2: Use in COPD Patients

In a clinical trial focusing on COPD patients, Ipratropium Bromide was administered as part of maintenance therapy. Results indicated significant improvements in patient-reported outcomes regarding breathlessness and overall quality of life.

Mecanismo De Acción

Apo-Ipratropium Bromide exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the bronchial smooth muscle. This inhibition prevents the contraction of smooth muscles, leading to bronchodilation and easier breathing . The compound specifically targets the M3 muscarinic receptors, which are primarily responsible for bronchoconstriction .

Comparación Con Compuestos Similares

Similar Compounds

Tiotropium Bromide: Another anticholinergic agent used for similar indications but with a longer duration of action.

Glycopyrronium Bromide: Used in the treatment of COPD and has a similar mechanism of action.

Aclidinium Bromide: Another long-acting muscarinic antagonist used for respiratory conditions.

Uniqueness

Apo-Ipratropium Bromide is unique in its relatively short duration of action compared to other anticholinergic agents like Tiotropium Bromide. This makes it suitable for acute management of respiratory conditions, whereas longer-acting agents are used for maintenance therapy .

Actividad Biológica

Apo-Ipratropium Bromide, a derivative of ipratropium bromide, is primarily used as an anticholinergic bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into its biological activity, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.

This compound functions by blocking muscarinic receptors in the bronchial smooth muscle, thereby preventing bronchoconstriction induced by acetylcholine. This action leads to bronchodilation, which is particularly beneficial in obstructive airway diseases. The mechanism involves:

- Inhibition of Ca²⁺ Release : The compound prevents the increase in intracellular calcium concentration caused by acetylcholine binding to muscarinic receptors, which is mediated through the inositol triphosphate (IP3) and diacylglycerol (DAG) signaling pathways .

- Site-Specific Action : The bronchodilation effect is primarily localized to the lungs rather than systemic, with onset observed within 5 to 15 minutes post-inhalation and peak effects occurring between 1 to 2 hours .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a prolonged duration of action compared to other bronchodilators. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Onset of Action | 5-15 minutes |

| Peak Response | 1-2 hours |

| Duration of Effect | Up to 8 hours |

| Bioavailability | Low systemic absorption |

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in clinical settings:

- Asthma Management : A pooled analysis indicated that adding ipratropium bromide to albuterol significantly improved lung function (FEV₁) and reduced the risk of hospitalization due to acute asthma exacerbations. The combination therapy resulted in a mean improvement in FEV₁ of 677 mL after 90 minutes compared to 630 mL with albuterol alone .

- Chronic Obstructive Pulmonary Disease (COPD) : In patients with COPD, the use of ipratropium bromide has shown significant improvements in pulmonary function tests (PFTs), particularly when used in conjunction with beta-agonists like salbutamol .

- Cough Management : A double-blind study involving non-smoking adults with persistent cough following upper respiratory infections demonstrated that inhaled ipratropium bromide significantly reduced both daytime and nighttime cough frequencies .

Safety Profile

This compound is generally well-tolerated, with a low incidence of serious adverse effects. Common side effects include:

- Dry mouth

- Throat irritation

- Headache

In clinical trials, no significant cardiovascular effects were noted at therapeutic doses, which distinguishes it from other bronchodilators that may cause tachycardia or hypertension .

Case Studies

- Combination Therapy in Acute Asthma : In a study involving 1,064 patients with acute asthma, those receiving a combination of albuterol and ipratropium had a lower risk of requiring additional treatment and hospitalization compared to those receiving albuterol alone. The presence of upper respiratory tract infections was identified as a predictor for better responses to combination therapy .

- Chronic Cough Treatment : A controlled trial showed that inhaled ipratropium bromide led to significant clinical improvement in patients suffering from protracted cough post-infection. Out of 14 patients studied, 12 reported overall improvement with five achieving complete resolution .

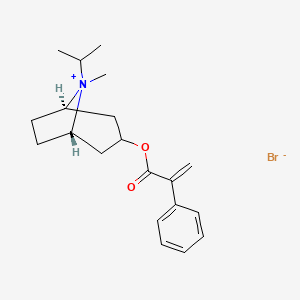

Propiedades

IUPAC Name |

[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28NO2.BrH/c1-14(2)21(4)17-10-11-18(21)13-19(12-17)23-20(22)15(3)16-8-6-5-7-9-16;/h5-9,14,17-19H,3,10-13H2,1-2,4H3;1H/q+1;/p-1/t17-,18+,19?,21?; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUACVKTWUWIQFV-ZOFFNVHLSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.